1-(3-Fluorobenzyl)piperidine-3-carboxylic acid
Description
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid is a fluorinated piperidine derivative characterized by a 3-fluorobenzyl substituent attached to the nitrogen of the piperidine ring and a carboxylic acid group at the third position. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUDHUJSDJLKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405252 | |
| Record name | 1-(3-fluorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896046-85-8 | |
| Record name | 1-(3-fluorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and piperidine-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-fluorobenzyl chloride reacts with piperidine-3-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Scientific Research Applications
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of fluorinated benzyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes, depending on its specific application.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The substituent on the benzyl group significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism: Para-substituted analogs (e.g., 4-methyl or 4-amino) show distinct electronic profiles, with the amino group enabling conjugation in drug design .
Modifications on the Piperidine Core
Variations in the piperidine ring or additional functional groups further diversify applications:
Biological Activity
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₈FNO₂, with a molecular weight of approximately 237.29 g/mol. The presence of the fluorobenzyl group and the carboxylic acid functional group contributes to its unique reactivity and biological activity.
This compound interacts with various molecular targets, influencing several biochemical pathways:
- Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for its therapeutic effects.
- Pathways Involved : It has been shown to influence neurotransmitter signaling and metabolic processes, which are essential in treating neurological disorders and other diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have identified its potential as an antimicrobial agent, with efficacy against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through its interaction with specific signaling pathways.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Research : A study explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Study : Another investigation focused on the compound's neuroprotective effects in models of Alzheimer's disease. The findings showed that it could reduce amyloid-beta levels and improve cognitive function in treated animals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
